Bienvenue dans la boutique en ligne BenchChem!

Histamine H4 receptor antagonist-2

p53 pathway activation high-content imaging antitumor screening

Histamine H4 receptor antagonist-2 (CAS 379247-14-0), also known as BMH-7, is a synthetic small-molecule compound with the IUPAC name 5-((3-(dimethylamino)propyl)amino)-8H-phthalazino[1,2-b]quinazolin-8-one (C20H21N5O, MW 347.41). Originally identified through a high-content imaging screen of 40,000 compounds for p53 pathway activation, BMH-7 is one of six novel lead compounds that activate the p53 tumor suppressor pathway.

Molecular Formula C20H21N5O
Molecular Weight 347.4 g/mol
CAS No. 379247-14-0
Cat. No. B1667147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistamine H4 receptor antagonist-2
CAS379247-14-0
SynonymsBMH-7;  BMH7;  BMH 7
Molecular FormulaC20H21N5O
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCN(C)CCCNC1=NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C41
InChIInChI=1S/C20H21N5O/c1-24(2)13-7-12-21-18-14-8-3-4-9-15(14)19-22-17-11-6-5-10-16(17)20(26)25(19)23-18/h3-6,8-11H,7,12-13H2,1-2H3,(H,21,23)
InChIKeyVYNPQVGFXYNKOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Why Histamine H4 Receptor Antagonist-2 (CAS 379247-14-0) Matters: A Chemically Distinct p53 Pathway Activator for Oncology and Chemical Biology Research


Histamine H4 receptor antagonist-2 (CAS 379247-14-0), also known as BMH-7, is a synthetic small-molecule compound with the IUPAC name 5-((3-(dimethylamino)propyl)amino)-8H-phthalazino[1,2-b]quinazolin-8-one (C20H21N5O, MW 347.41) [1]. Originally identified through a high-content imaging screen of 40,000 compounds for p53 pathway activation, BMH-7 is one of six novel lead compounds that activate the p53 tumor suppressor pathway [2]. Unlike classical MDM2 antagonists such as nutlin-3, BMH-7 activates p53 through an ATM-dependent DNA damage signaling mechanism [3]. Vendors additionally annotate this compound as a histamine H4 receptor antagonist and a casein kinase 2 (CK2) inhibitor, suggesting a multi-target pharmacological profile that distinguishes it from both pure p53 activators and selective H4R antagonists .

Why Generic Substitution Fails: The Mechanistic and Structural Uniqueness of Histamine H4 Receptor Antagonist-2 Prevents Simple In-Class Interchange


In-class substitution of BMH-7 (Histamine H4 receptor antagonist-2) with other p53 activators such as nutlin-3, PRIMA-1, or structurally related BMH-series compounds (e.g., BMH-15) is not scientifically justified because BMH-7 activates p53 through a fundamentally different mechanism—ATM kinase-dependent DNA damage signaling—which is absent in BMH-9, BMH-21, BMH-22, and BMH-23 [1]. Within the BMH series, BMH-7 and BMH-15 are structurally highly related yet display divergent biological properties: BMH-7 exhibits a more restricted capacity for p53-dependent gene regulation compared to BMH-9, BMH-21, and BMH-22 [2]. Furthermore, BMH-7 demonstrates tissue permeability in human prostate tissue explants, a property not uniformly shared across all BMH analogs [3]. These mechanistic, gene-regulatory, and pharmacokinetic distinctions mean that substituting BMH-7 with a structurally or nominally similar compound will alter the experimental outcome in ways that cannot be predicted by structural analogy alone.

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of Histamine H4 Receptor Antagonist-2 (BMH-7) from Closest Analogs


p53 Reporter Activation Potency: BMH-7 Achieves 2–4× Higher Percentage of p53-Positive Cells than Nutlin-3 at Equivalent Concentration

In a head-to-head p53DsRed reporter assay in A375 melanoma cells, BMH-7 at low micromolar concentration induced 30–65% p53-positive cells, whereas the reference MDM2 inhibitor nutlin-3 activated only 15% positive cells under identical conditions (24-hour treatment, triplicate analysis, ≥1,700 cells per data point) [1]. All six BMH compounds, including BMH-7, were active at nanomolar (BMH-21) to low micromolar range (BMH-7, BMH-9, BMH-15, BMH-22, BMH-23), confirming that BMH-7 belongs to the low-micromolar potency tier [2]. Notably, BMH-7 concentrations ≥10 µM caused extensive cell death, eventually quenching the reporter signal—a behavior distinct from nutlin-3 [3].

p53 pathway activation high-content imaging antitumor screening

Mechanism Differentiation: BMH-7 Activates p53 via ATM-Dependent DNA Damage Signaling, Whereas BMH-9, -21, -22, and -23 Act Through DNA Damage-Independent Routes

Within the six BMH lead compounds, only BMH-7 and BMH-15 activate p53 through an ATM kinase-dependent DNA damage signaling pathway. Pre-treatment of A375 cells with the specific ATM inhibitor KU55933 (10 µM) abrogated p53 stabilization, γH2AX foci formation, and KAP-1 phosphorylation induced by BMH-7, demonstrating strict ATM dependency [1]. In contrast, BMH-9, BMH-21, BMH-22, and BMH-23 did not activate DNA damage response signaling—their p53 activation proceeds through DNA damage-independent mechanisms, with BMH-21 functioning as an RNA polymerase I inhibitor that causes nucleolar stress [2]. This mechanistic bifurcation within the BMH series means that BMH-7 cannot be functionally replaced by BMH-9, -21, -22, or -23 in studies where ATM-dependent DNA damage signaling is the intended pathway.

DNA damage response ATM kinase p53 stabilization mechanism

Divergent p53-Dependent Gene Regulation: BMH-7 Shows Restricted Target Gene Induction Compared to BMH-9, -21, and -22 in Isogenic HCT116 Cells

Quantitative PCR analysis of eleven known p53 target genes in isogenic HCT116 p53+/+ and p53−/− cells revealed that BMH-7 exhibits a more restricted capacity for p53-dependent gene regulation compared to BMH-9, BMH-21, and BMH-22 [1]. While BMH-9, -21, -22, and -23 showed broad, clearly p53-dependent induction of target genes, BMH-7 and its structural congener BMH-15 activated a narrower subset of the p53 transcriptional program [2]. This differential gene expression fingerprint means that BMH-7 exerts a qualitatively different p53 transcriptional output, potentially translating to distinct biological outcomes in apoptosis, cell cycle arrest, or senescence.

p53 transcriptional program qPCR gene expression isogenic cell lines

Ex Vivo Tissue Permeability: BMH-7 Induces p53 Expression in Human Prostate Tissue Epithelium, Supporting Tissue Penetration Capability

Using an ex vivo human prostate tissue culture model, BMH-7 was shown to clearly induce p53 expression in the epithelial compartment, a finding that directly demonstrates tissue permeability [1]. This property was also observed for BMH-9, BMH-15, BMH-21, and BMH-22, but importantly not all structurally related p53 activators cross biological barriers equivalently. For example, the well-characterized MDM2 inhibitor nutlin-3 was not tested in this tissue permeability model, leaving its tissue penetration relative to BMH-7 unquantified [2]. This evidence positions BMH-7 as a compound with demonstrated capability to reach target cell populations in intact tissue architecture—a critical consideration for ex vivo and potential in vivo applications.

tissue permeability ex vivo model human prostate tissue

Structural Analogy with Functional Divergence: BMH-7 vs. BMH-15—Two Structurally Related Compounds with Distinct Gene Regulatory Profiles

BMH-7 and BMH-15 constitute one of two structurally highly related pairs within the six-compound BMH series [1]. Despite this structural similarity, they exhibit distinct functional profiles: while both compounds are the only BMH members that activate ATM-dependent DNA damage signaling, BMH-15 additionally induced a prominent γH2AX response in human prostate tissue, a finding not reported for BMH-7 in that specific assay [2]. Furthermore, BMH-15 was selected for in vivo efficacy testing in an orthotopic B-cell lymphoma model, where it produced significant antitumor activity (20 mg/kg i.p., three times weekly; ANOVA P values 0.0281, 0.0138, 0.0131 at days 12, 14, 17) [3]. BMH-7 was not tested in vivo due to limited compound availability. This structural similarity combined with distinct biological outcomes makes BMH-7 the preferred tool compound for experiments where the ATM-p53 axis is the primary endpoint and in vivo-scale synthesis is not required.

structure-activity relationship BMH compound series p53 pharmacophore

Optimal Research and Procurement Scenarios for Histamine H4 Receptor Antagonist-2 (BMH-7): Evidence-Backed Use Cases


Mechanistic Dissection of ATM-Dependent vs. ATM-Independent p53 Activation Pathways

BMH-7 is uniquely suited for experiments that require selective pharmacological activation of the ATM-p53 DNA damage signaling axis. As the only BMH-series compound (alongside BMH-15) that activates p53 through ATM-dependent DNA damage signaling, BMH-7 serves as a critical tool for distinguishing ATM-dependent from ATM-independent p53 responses. Researchers can use BMH-7 in parallel with BMH-9 or BMH-21 (ATM-independent activators) to dissect pathway-specific p53 transcriptional outputs [1]. The demonstrated abrogation of BMH-7-induced p53 stabilization by the ATM inhibitor KU55933 (10 µM) provides a built-in experimental control for validating ATM dependency [2].

Ex Vivo Tissue Pharmacology Studies Requiring Validated Compound Tissue Penetration

BMH-7 is a recommended compound for ex vivo tissue culture experiments where tissue permeability is a prerequisite for target engagement. The compound has been experimentally validated to induce p53 expression in the epithelial compartment of human prostate tissue, confirming its ability to cross biological barriers and reach target cell populations within intact tissue architecture [3]. This demonstrated permeability reduces experimental risk compared to compounds without tissue penetration data and makes BMH-7 suitable for precision-cut tissue slice cultures, organotypic models, and other ex vivo pharmacology platforms.

Structure-Activity Relationship (SAR) Studies Centered on the Phthalazino-Quinazolinone Scaffold

BMH-7 belongs to the 8H-phthalazino[1,2-b]quinazolin-8-one chemotype, a scaffold distinct from the indole-based H4R antagonists (e.g., JNJ 7777120) and the imidazopyridine MDM2 inhibitors (e.g., nutlin-3). Within this scaffold, BMH-7 and BMH-15 form a structurally related pair that nonetheless exhibits divergent gene regulatory profiles—BMH-7 shows more restricted p53 target gene induction than BMH-9 and BMH-22 [4]. Medicinal chemistry programs can use BMH-7 as a reference compound to benchmark new derivatives, leveraging the established quantitative data on p53 reporter activation (30–65% positive cells), ATM dependency, and tissue permeability to evaluate scaffold-hopping or side-chain modification strategies.

Multi-Target Chemical Biology Studies Exploring p53-CK2-H4R Signaling Crosstalk

BMH-7 is annotated by multiple vendors as both a p53 activator and a casein kinase 2 (CK2) inhibitor, with the additional designation of histamine H4 receptor antagonist . For chemical biology investigations into the crosstalk between p53 signaling, CK2-mediated phosphorylation networks, and histamine receptor pathways in cancer or inflammation, BMH-7 offers a unique polypharmacological profile not shared by selective p53 activators (e.g., nutlin-3) or pure H4R antagonists (e.g., JNJ 7777120). This scenario is appropriate for hypothesis-generating studies where multi-target engagement is desired, provided that appropriate target engagement controls and orthogonal validation assays are employed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Histamine H4 receptor antagonist-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.